molecular formula C13H14ClNS B1588839 N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine CAS No. 69061-17-2

N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine

Cat. No.: B1588839
CAS No.: 69061-17-2
M. Wt: 251.78 g/mol
InChI Key: KEOKHDKWKYGPGO-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine (CAS: 60612-23-9) is a secondary amine featuring a 2-chlorobenzyl group attached to the nitrogen atom of an ethanamine backbone, which is substituted at the β-position with a thiophen-2-yl moiety. This compound is primarily recognized as an impurity (Impurity I(EP)) in pharmaceutical active ingredients, with its hydrochloride salt documented in pharmacopeial standards . Its structural uniqueness lies in the combination of aromatic chlorination and heterocyclic substitution, which influences its physicochemical and biological properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H14ClNS/c14-13-6-2-1-4-11(13)10-15-8-7-12-5-3-9-16-12/h1-6,9,15H,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOKHDKWKYGPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCCC2=CC=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69061-17-2
Record name N-[(2-Chlorophenyl)methyl]-2-thiopheneethanamine
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Record name N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine
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Record name N-[(2-chlorophenyl)methyl]thiophene-3-ethylamine
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Record name N-(2-CHLOROBENZYL)-2-(THIOPHEN-2-YL)ETHANAMINE
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Biological Activity

N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

1. Chemical Structure and Properties

This compound is characterized by the presence of a chlorobenzyl group and a thiophene moiety. Its molecular structure can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}ClN
  • Molecular Weight : 219.68 g/mol

The compound is classified under the category of substituted amines and thiophene derivatives, which have been widely studied for their diverse biological activities.

2. Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzyl chloride with thiophen-2-yl ethanamine in the presence of a base. The reaction conditions may vary, but common solvents include ethanol or dimethylformamide (DMF).

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures demonstrate significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50_{50} (μM)
This compoundPC-3 (Prostate Cancer)TBD
DoxorubicinPC-30.912
Compound AMCF-7 (Breast Cancer)TBD

Note: TBD indicates that specific IC50_{50} values for this compound are yet to be determined in some studies.

3.2 Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, which are crucial in metabolic pathways and disease mechanisms:

  • α-Glucosidase Inhibition : Compounds similar to this compound have shown promising results as α-glucosidase inhibitors, which are beneficial in managing diabetes.

    Table 2: Enzyme Inhibition Potency
    CompoundEnzymeIC50_{50} (μM)
    This compoundα-GlucosidaseTBD
    Acarboseα-Glucosidase841

3.3 Antioxidant Activity

The antioxidant properties are critical in combating oxidative stress-related diseases. Compounds derived from thiophene structures often exhibit significant radical scavenging activities.

4. Case Studies and Research Findings

Several studies have focused on the biological activities of thiophene derivatives, including this compound:

  • Study on Anticancer Properties : A recent investigation assessed the cytotoxic effects of various thiophene derivatives against prostate cancer cell lines, revealing that some compounds exhibited lower IC50_{50} values compared to standard treatments like doxorubicin .
  • Enzymatic Assays : In vitro assays demonstrated that certain derivatives showed potent inhibition against β-glucuronidase and α-glucosidase, indicating their potential therapeutic applications in metabolic disorders .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound is compared below with analogs sharing structural motifs such as substituted benzyl groups, ethanamine backbones, and heterocyclic substituents. Key differences in pharmacological activity, synthesis, and applications are highlighted.

Substituent Variations on the Benzyl Group

a. Halogenation Position
  • N-(2-Chlorobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine (24H-NBCl): This derivative (compound 4 in ) replaces the thiophene ring with a 2,4-dimethoxyphenyl group. It acts as a 5-HT2A receptor agonist, demonstrating potent psychoactive effects in zebrafish models. The chlorinated benzyl group enhances receptor binding affinity compared to non-halogenated analogs .
  • It exhibits antimycobacterial activity, emphasizing the role of halogen placement in modulating biological targeting .
b. Non-Halogenated Benzyl Analogs
  • 2-Phenyl-N-(thiophen-2-ylmethyl)ethanamine (CAS: 774552-93-1, ): Replaces the 2-chlorobenzyl group with a simple phenyl ring.

Modifications to the Ethanamine Backbone

a. Chain Length Variations
  • N-(2-Chlorobenzyl)-2-butanamine Hydrochloride (CAS: 1049773-97-8, ): Features a shorter butanamine chain (C4 vs. C2). This truncation likely reduces steric hindrance, affecting binding to targets like enzymes or receptors .
b. Heterocyclic Substitutions
  • N-(1-(5-Chlorothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine (L1) (): A Schiff base with a piperazine ring and chlorothiophene moiety. This structural class demonstrates pancreatic lipase inhibition (IC50: 12.3 µM for L1), highlighting how imine formation and extended heterocycles enhance enzyme targeting .
  • 5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide (19) (): Retains the thiophen-2-yl group but incorporates a sulfonated indole carboxamide. This derivative shows antiviral activity (HIV-1 RT inhibition), emphasizing the role of sulfonyl groups in enhancing potency .

Physicochemical Properties

  • Thermal Stability : Schiff base analogs (e.g., L1–L3 in ) exhibit lower thermal stability (decomposition >200°C) due to imine bond lability, whereas the target compound’s secondary amine structure confers greater stability .

Preparation Methods

Preparation via Reaction of (2-Thien-2-yl)ethylamine with 2-Chlorobenzyl Chloride

Process Overview:

  • The compound can be synthesized by reacting (2-thien-2-yl)ethylamine with 2-chlorobenzyl chloride in toluene.
  • The reaction is conducted under stirring for an extended period (approximately 70 hours) at ambient conditions.
  • An aqueous phase is present to facilitate the reaction.

Key Details:

Parameter Details
Reactants (2-Thien-2-yl)ethylamine, 2-Chlorobenzyl chloride
Solvent Toluene
Reaction Time 70 hours
Reaction Medium Biphasic (organic and aqueous)
Temperature Ambient
Yield Satisfactory but process costly due to anhydrous conditions required in earlier steps

Notes:

  • The starting amine (2-thien-2-yl)ethylamine is industrially available.
  • The process involves preparation of benzenesulfonate intermediates from 2-thienyl-2-ethanol, which is obtained via ethylene oxide reaction on organolithium reagents.
  • The overall process is expensive and requires rigorously anhydrous conditions in the initial steps, increasing operational complexity and cost.

Preparation via Catalytic Hydrogenation of 2-Thiophene Acetonitrile with 2-Chlorobenzylamine

Process Overview:

  • A more recent and efficient method involves the catalytic hydrogenation of 2-thiophene acetonitrile with 2-chlorobenzylamine.
  • This method uses a hydrogenation catalyst such as Raney nickel or palladium on activated carbon.
  • Reaction parameters are optimized for pressure, temperature, and solvent to maximize yield and purity.

Reaction Conditions and Parameters:

Parameter Details
Reactants 2-Thiophene acetonitrile, 2-Chlorobenzylamine
Catalyst Raney nickel or Pd on activated carbon
Hydrogen Pressure 10–100 bars (preferably 25–70 bars)
Temperature < 80 °C (preferably 40–60 °C)
Solvent Methanol or other inert organic solvents (can be solvent-free)
Molar Ratio (2-chlorobenzylamine : 2-thiophene acetonitrile) 1–5 (Pd catalyst: 1–2; Raney Ni: 2–4)
Reaction Time Until theoretical hydrogen uptake (~several hours)

Isolation and Purification:

  • After hydrogenation, the catalyst is filtered off.
  • The solvent is evaporated under reduced pressure.
  • The product is isolated by distillation under vacuum or by precipitation as its hydrochloride salt.
  • The hydrochloride salt is crystallized from isopropyl ether in the presence of 6N hydrochloric acid, filtered, washed, and dried.

Yield and Characterization:

Parameter Details
Yield Approximately 80% based on 2-thiophene acetonitrile consumed
Melting Point (Hydrochloride) 145–147 °C
Purity Confirmed by infrared spectroscopy and elemental analysis

Notes:

  • The process allows recovery of excess 2-chlorobenzylamine by distillation or salt formation.
  • The hydrogenation can be carried out with gradual addition of 2-thiophene acetonitrile to the amine and catalyst under hydrogen atmosphere.
  • This method is more cost-effective and operationally simpler compared to the sulfonate route, avoiding the need for strictly anhydrous conditions.

Summary Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Yield (%) Notes
(2-Thien-2-yl)ethylamine + 2-Chlorobenzyl chloride (2-Thien-2-yl)ethylamine, 2-Chlorobenzyl chloride Stirring in toluene, aqueous phase, 70 h Moderate Requires anhydrous conditions, costly
Catalytic hydrogenation of 2-thiophene acetonitrile + 2-chlorobenzylamine 2-Thiophene acetonitrile, 2-Chlorobenzylamine Raney Ni or Pd catalyst, H2 pressure 10–100 bar, 40–60 °C, methanol solvent ~80% More efficient, scalable, easier purification

Q & A

Basic: What are the standard synthetic protocols for N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves a reductive amination or nucleophilic substitution strategy. For example, 2-(thiophen-2-yl)ethanamine (precursor) can react with 2-chlorobenzyl chloride in the presence of a base like triethylamine. Key steps include:

  • Reaction Conditions: Use dry toluene or dichloromethane as solvents at 0–25°C for 12–24 hours .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields the free base. For hydrochloride salts, treat with HCl gas in diethyl ether .
  • Yield Optimization: Control stoichiometry (1:1.2 molar ratio of amine to benzyl halide) and inert atmosphere (N₂/Ar) to minimize side reactions like over-alkylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine
Reactant of Route 2
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N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine

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